molecular formula C5H11ClN4 B2464219 (1S)-1-(2-Methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride CAS No. 2580114-55-0

(1S)-1-(2-Methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2464219
CAS No.: 2580114-55-0
M. Wt: 162.62
InChI Key: DLIXLNZZIKSYMA-WCCKRBBISA-N
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Description

(1S)-1-(2-Methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MET or MET-HCl in scientific literature.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of N-R-Amides and Hydrazides : Research has explored the synthesis of N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid, a compound related to (1S)-1-(2-Methyl-1,2,4-triazol-3-yl)ethanamine hydrochloride. This study highlighted the processes of preparing amides and hydrazides and their properties, offering insights into the chemistry of such heterocyclic compounds (Hotsulia, 2018).

  • Structural Confirmation via Spectroscopy : Another study detailed the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride, resulting in a new heterocyclic compound structurally confirmed through nuclear magnetic resonance spectroscopy and single crystal X-ray analysis (Abdel-Wahab et al., 2023).

Biological and Medicinal Chemistry

  • DNA Binding and Nuclease Activity : A study on Cu(II) complexes with ligands containing 1,2,4-triazole showed their ability to bind with DNA and exhibited nuclease activity. This research provides a foundation for understanding the interaction of triazole-based compounds with biological molecules (Kumar et al., 2012).

  • Synthesis for COVID-19 Main Protease Inhibition : Research focused on synthesizing novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, aimed at inhibiting the main protease of COVID-19. This study demonstrates the potential of triazole derivatives in antiviral drug development (Rashdan et al., 2021).

Coordination Polymers and Materials Science

  • Synthesis of Coordination Polymers : Research has been conducted on the synthesis of novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes, exploring their potential in materials science. The study provided insights into the structural and coordination properties of these complexes (Tang et al., 2000).

  • Electrochemiluminescence in Coordination Polymers : A study synthesized coordination polymers with intense electrochemical luminescence, demonstrating the potential of triazole-based compounds in optoelectronic applications (Zhang et al., 2017).

Properties

IUPAC Name

(1S)-1-(2-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-7-3-8-9(5)2;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIXLNZZIKSYMA-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NN1C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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